![molecular formula C11H7Cl3N2O B3372942 4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one CAS No. 937630-10-9](/img/structure/B3372942.png)
4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one
Übersicht
Beschreibung
4,5-Dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one (DCMPD) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. DCMPD is a heterocyclic compound with a pyridazine ring structure and two chlorine atoms attached to the ring, as well as a methyl group attached to the 4th carbon atom. DCMPD has been studied for its potential applications in biochemistry, physiology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The synthesis and reactions of various pyridazinone derivatives have been a significant area of interest. Alonazy et al. (2009) reported the synthesis of novel pyridazinones through condensation reactions, leading to compounds with potential antimicrobial activities, although the results were mostly negative. This study highlights the chemical versatility and potential application of pyridazinone derivatives in synthesizing new compounds with possible biological activities (Alonazy, Al-Hazimi, & Korraa, 2009).
Pharmacological Evaluation
Research has also focused on evaluating the pharmacological properties of pyridazinone derivatives. Husain et al. (2017) synthesized novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities, suggesting their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs). This study demonstrates the therapeutic potential of pyridazinone derivatives in managing pain and inflammation (Husain et al., 2017).
Anticancer and Antiangiogenic Activities
Kamble et al. (2015) synthesized new pyridazin-3(2H)-one derivatives and assessed their anticancer, antiangiogenic, and antioxidant activities. Some compounds showed inhibitory activity against human cancer cell lines, highlighting the potential of pyridazinone derivatives as anticancer agents (Kamble et al., 2015).
Antioxidant Activity
Mehvish and Kumar (2022) aimed to synthesize a new series of pyridazinone derivatives with potential antioxidant activity. Their in-vitro studies revealed potent antioxidant properties at certain concentrations, suggesting the utility of these compounds in combating oxidative stress-related disorders (Mehvish & Kumar, 2022).
Chemical Synthesis Innovations
Novel methods for synthesizing pyridazinone derivatives have also been explored. Pei and Yang (2010) developed an efficient approach to synthesize fluoropyridazinones, showcasing the adaptability of pyridazinone chemistry for introducing functional groups that may enhance biological activity (Pei & Yang, 2010).
Eigenschaften
IUPAC Name |
4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c1-6-2-3-7(4-8(6)12)16-11(17)10(14)9(13)5-15-16/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPFAIJIWYLDLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2-(3-chloro-4-methylphenyl)pyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.